3-[(4-Methoxyphenyl)amino]-1-(3-nitrophenyl)pyrrolidine-2,5-dione
Description
3-[(4-Methoxyphenyl)amino]-1-(3-nitrophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 3-nitrophenyl substituent at position 1 and a 4-methoxyphenylamino group at position 2. Pyrrolidine-2,5-diones (succinimide analogs) are known for their diverse pharmacological activities, including anticonvulsant, antinociceptive, and enzyme inhibitory properties . The nitro group at position 1 is a strong electron-withdrawing substituent, which may enhance binding to biological targets such as acetylcholinesterase (AChE) or serotonin transporters (SERT) .
Properties
IUPAC Name |
3-(4-methoxyanilino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-25-14-7-5-11(6-8-14)18-15-10-16(21)19(17(15)22)12-3-2-4-13(9-12)20(23)24/h2-9,15,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCFSCLXZHFKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785707 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)amino]-1-(3-nitrophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where a methoxyphenyl amine reacts with the pyrrolidine-2,5-dione core.
Attachment of the Nitrophenyl Group: This can be accomplished through electrophilic aromatic substitution reactions, where a nitrophenyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)amino]-1-(3-nitrophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 341.32 g/mol
- Density : 1.435 g/cm³ (predicted)
- Boiling Point : 640.7 °C (predicted)
- pKa : 2.92 (predicted)
The compound features a pyrrolidine ring substituted with an amino group linked to a methoxyphenyl moiety and a nitrophenyl group, which enhances its reactivity and potential biological interactions .
Biological Activities
Research indicates that compounds similar to 3-[(4-Methoxyphenyl)amino]-1-(3-nitrophenyl)pyrrolidine-2,5-dione exhibit a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activity against various cell lines, such as glioblastoma and breast cancer . The structural components likely contribute to its efficacy in inhibiting cancer cell proliferation.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitution Reactions : Utilizing electrophilic sites within the pyrrolidine moiety.
- Condensation Reactions : Combining various reactants to form the desired compound while allowing for structural modifications.
These synthetic pathways enable the production of derivatives that may enhance biological activity or alter pharmacological properties .
Mechanism of Action
The mechanism by which 3-[(4-Methoxyphenyl)amino]-1-(3-nitrophenyl)pyrrolidine-2,5-dione exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The pharmacological profile of pyrrolidine-2,5-dione derivatives is highly dependent on substituents at positions 1 and 3. Key analogs and their structural differences are summarized below:
Key Observations :
- Electron-Withdrawing vs. In contrast, methyl groups (e.g., 4-methylphenylmethyl) increase lipophilicity but reduce target affinity .
- Amino Substituents (R2): The 4-methoxyphenylamino group balances hydrogen bonding (NH) and lipophilicity (OCH₃), whereas sulfanyl or thiophene groups introduce polarity or aromaticity, respectively .
Anticonvulsant Activity
- Target Compound: No direct data available, but in silico studies predict high binding energy (-13.7 kcal/mol) to AChE due to nitro and methoxy groups .
- Thiophene Analogs : Derivatives with thiophene at R2 (e.g., 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione) show ED₅₀ values of 62–153 mg/kg in MES and 6 Hz seizure models . Activity depends on linker length; propyl linkers outperform acetamide variants .
- Chlorine/Trifluoromethyl Substitutions : Compounds with Cl or CF₃ at R1 exhibit enhanced antiseizure effects, suggesting nitro groups may similarly improve activity .
Enzyme Inhibition
- AChE Inhibition : The target compound’s nitro group forms hydrogen bonds with Ser200 and His440 in AChE, comparable to 3-(7-bromo-9-chloro-acridin-4-yl)-1-(3-nitrophenyl)-analog .
- SERT/5-HT1A Binding : Analogs with indole or piperazine moieties (e.g., 3-(1H-indol-3-yl)-pyrrolidine-2,5-diones) show dual affinity for SERT and 5-HT1A receptors, but the target compound’s nitro group may reduce serotoninergic activity .
Biological Activity
3-[(4-Methoxyphenyl)amino]-1-(3-nitrophenyl)pyrrolidine-2,5-dione, also known by its CAS number 476410-24-9, is a compound belonging to the class of N-substituted maleimides. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. The presence of methoxy and nitro functional groups on the aromatic rings suggests diverse interactions with biological targets.
- Molecular Formula : C17H15N3O5
- Molar Mass : 341.32 g/mol
- Density : 1.435 g/cm³ (predicted)
- Boiling Point : 640.7 °C (predicted)
- pKa : 2.92 (predicted) .
Biological Activity Overview
The biological activity of this compound has been explored primarily through its antibacterial and antifungal properties, as well as its potential anticancer effects.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine, including compounds similar to this compound, exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related pyrrolidine derivatives range from 0.0039 to 0.025 mg/mL against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
- Specific studies have shown that certain pyrrolidine derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .
Anticancer Potential
The structural features of this compound may also contribute to its anticancer properties:
- Nitrogen heterocycles like pyrrolidine are known to play significant roles in the development of anticancer drugs targeting various pathways, including those involved in cell proliferation and apoptosis .
- Preliminary studies on related compounds have demonstrated their ability to inhibit key enzymes associated with cancer cell growth .
Case Study: Antibacterial Efficacy
In a study evaluating several pyrrolidine derivatives, one compound demonstrated an MIC of 12.5 μg/mL against E. coli, indicating promising antibacterial activity. The study highlighted that modifications on the phenyl rings significantly influenced the bioactivity, with electron-withdrawing and donating groups enhancing efficacy .
Comparative Analysis Table
| Compound | Structure | MIC (mg/mL) | Target Organism |
|---|---|---|---|
| Compound A | Pyrrolidine derivative | 0.0039 | S. aureus |
| Compound B | Pyrrolidine derivative | 0.025 | E. coli |
| This compound | N/A | TBD | TBD |
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that:
- The compound may interact with bacterial cell membranes or specific intracellular targets, disrupting essential processes such as protein synthesis or cell wall integrity.
- Its structural features may allow it to act as a competitive inhibitor in enzymatic pathways critical for bacterial survival or proliferation .
Q & A
Q. What are the common synthetic routes for 3-[(4-Methoxyphenyl)amino]-1-(3-nitrophenyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via aza-Michael addition between maleimide derivatives and aromatic amines. Key factors include:
- Base selection : Bases like TMEDA or TMCDA enhance nucleophilicity of the amine, improving regioselectivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization, while non-polar solvents may reduce side reactions.
- Temperature control : Reactions at 60–80°C optimize kinetics without promoting decomposition.
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from unreacted starting materials .
Q. How can researchers characterize the crystalline structure of this compound, and what insights do X-ray diffraction data provide?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:
- Sample preparation : Slow evaporation of saturated solutions in DMSO or DMF yields high-quality crystals .
- Key parameters : Bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the 4-methoxyphenyl and 3-nitrophenyl groups reveal steric and electronic interactions .
- Packing analysis : Hydrogen-bonding networks (N–H···O) and π-π stacking influence solubility and stability .
Advanced Research Questions
Q. What advanced computational methods can predict the reactivity of this compound in novel reactions, and how can these models be validated experimentally?
Methodological Answer:
- Reaction path search : Quantum chemical calculations (DFT, MP2) identify transition states and intermediates. For example, predicting regioselectivity in electrophilic substitutions at the 3-nitrophenyl group .
- Machine learning : Training models on existing kinetic data (e.g., substituent effects on aza-Michael addition rates) can forecast optimal reaction conditions .
- Validation : Cross-check computational predictions with experimental kinetics (e.g., NMR monitoring of reaction progress) and spectroscopic characterization (FT-IR, HRMS) .
Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. mass spectrometry) when confirming synthetic batches?
Methodological Answer:
- Multi-technique validation :
- NMR discrepancies : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between regioisomers or tautomeric forms.
- Mass spectrometry : High-resolution ESI-MS can resolve ambiguities in molecular ion fragmentation patterns.
- Cross-reference : Compare experimental data with SC-XRD results to confirm bond connectivity .
- Controlled experiments : Synthesize derivatives with isotopic labeling (e.g., N) to trace signal origins .
Q. What statistical experimental design approaches are recommended for optimizing synthesis parameters?
Methodological Answer:
- Design of Experiments (DoE) :
- Robustness testing : Use Plackett-Burman designs to assess parameter sensitivity and ensure reproducibility under scaled conditions .
Data-Driven Research Questions
Q. How can researchers analyze polymorphic forms of this compound, and what implications do these forms have for biological activity?
Methodological Answer:
- Polymorph screening : Use solvent-drop grinding or cooling crystallization in diverse solvents (e.g., ethanol, acetonitrile) to induce different crystalline forms .
- Characterization : Pair SC-XRD with DSC/TGA to correlate structure with thermal stability.
- Bioactivity correlation : Compare dissolution rates (via UV-Vis) and in vitro assays (e.g., enzyme inhibition) across polymorphs to assess bioavailability differences .
Q. What strategies mitigate challenges in scaling up the synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral resolution : Use preparative HPLC with amylose-based columns to separate enantiomers.
- Asymmetric catalysis : Optimize chiral ligands (e.g., BINOL derivatives) in catalytic aza-Michael additions to enhance stereoselectivity at scale .
- Process monitoring : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time enantiomeric excess (ee) tracking .
Safety and Handling Considerations
Q. What safety protocols are critical when handling intermediates with nitro and methoxy substituents?
Methodological Answer:
- Hazard assessment : Prioritize GHS-compliant SDS reviews for nitro-group-related mutagenicity and methoxy-group flammability .
- Engineering controls : Use explosion-proof fume hoods and grounding equipment during reactions involving nitroaromatic intermediates .
- First-aid preparedness : Maintain antidotes for nitrophenyl exposure (e.g., methylene blue for methemoglobinemia) in lab emergency kits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
